REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[CH3:1][O:2][C:3]([CH:4]1[CH:5]([c:7]2[cH:8][cH:9][c:10]([O:13][CH3:14])[cH:11][cH:12]2)[O:6]1)=[O:15].[NH3:16]>>[O:2]=[C:3]([CH:4]1[CH:5]([c:7]2[cH:8][cH:9][c:10]([O:13][CH3:14])[cH:11][cH:12]2)[O:6]1)[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1OC1c1ccc(OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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COc1ccc(C2OC2C(N)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |